molecular formula C18H20N4O2 B11109169 N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide

N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B11109169
M. Wt: 324.4 g/mol
InChI Key: JCHAQFYARVCIMM-UDWIEESQSA-N
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Description

N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone. This particular compound features a benzamide moiety, which is a common structural motif in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide typically involves the following steps:

    Formation of the Hydrazone: The reaction between 4-(dimethylamino)benzaldehyde and hydrazine hydrate in the presence of an acid catalyst to form the hydrazone intermediate.

    Coupling with Benzamide: The hydrazone intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzamide moiety may also interact with various biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a hydrazone group with a benzamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H20N4O2/c1-22(2)16-10-8-14(9-11-16)12-20-21-17(23)13-19-18(24)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,19,24)(H,21,23)/b20-12+

InChI Key

JCHAQFYARVCIMM-UDWIEESQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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